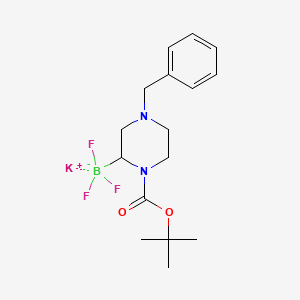![molecular formula C23H19Cl2NO5 B2498497 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide CAS No. 289628-93-9](/img/structure/B2498497.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of closely related N-aryl amides, including compounds with complex benzoyl and trimethoxybenzamide structures, involves various organic synthesis techniques, highlighting the importance of precise reaction conditions for achieving desired products. For instance, compounds similar in structure to the target compound have been synthesized through reactions involving chlorobenzoyl and trimethoxybenzamide components, showcasing a range of intramolecular and intermolecular interactions that influence the final product's structure and properties (Sagar et al., 2018).
Molecular Structure Analysis
The molecular structure of N-aryl amides, including those related to the target compound, has been extensively studied through X-ray crystallography and spectroscopic methods. These studies reveal detailed insights into the compound's conformation, molecular geometry, and intermolecular interactions, such as hydrogen bonding and π-π interactions, which significantly affect their crystalline structures and stability (Karabulut et al., 2014).
Chemical Reactions and Properties
Research into benzamides similar to the target compound demonstrates a variety of chemical reactions they can undergo, including cyclization, acylation, and interactions with hydrazines to form pyrazoline derivatives. These reactions are crucial for modifying the compound's structure to enhance its chemical properties for specific applications, such as the development of novel pharmaceuticals (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and melting points of N-aryl amides, are significantly influenced by their molecular structure and the presence of functional groups like trimethoxybenzamide. These properties are critical for determining the compound's applicability in various fields, including material science and drug formulation (Behniafar & Haghighat, 2006).
Chemical Properties Analysis
The chemical properties of N-aryl amides, including reactivity, stability, and interaction with biological molecules, are areas of active research. Studies on similar compounds reveal that modifications to the benzamide structure, such as incorporating trimethoxy groups, can significantly impact their biological activity, including antiviral, antibacterial, and enzymatic inhibition potentials (Ibba et al., 2018).
Scientific Research Applications
Antiviral Activities
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide has shown promising results in the field of antiviral research. A study by Ibba et al. (2018) demonstrated its efficacy against bovine viral diarrhea virus (BVDV), with activity comparable to the reference drug NM 107. This compound is being considered as a lead compound for future antiviral drug developments, marking its significance in the pharmaceutical field (Ibba et al., 2018).
Potential Memory Enhancers
The compound has also been explored for its potential as a memory enhancer. Piplani et al. (2018) conducted a study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, which exhibited acetylcholinesterase-inhibiting activity and showed promise as memory enhancers. These findings indicate the compound's potential application in treating memory-related disorders (Piplani et al., 2018).
Structural and Molecular Studies
Research into the molecular structure and intermolecular interactions of similar compounds provides insights into their chemical properties and potential applications. For example, Saeed and Simpson (2012) studied the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, which is structurally related to the compound . Their research highlights the importance of understanding molecular interactions for the development of new pharmaceuticals (Saeed & Simpson, 2012).
Molecular Simulation Studies
Karabulut et al. (2014) conducted molecular simulation studies on N-3-hydroxyphenyl-4-methoxybenzamide, a related compound. This research provides valuable insights into the molecular behavior of these compounds, which is crucial for their application in drug design and development (Karabulut et al., 2014).
Mechanism of Action
Target of Action
It is suggested that it may interact with gaba receptors , which play a crucial role in neurotransmission and are involved in various neurological disorders.
Mode of Action
The exact mode of action of this compound is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the target, leading to the observed effects .
Biochemical Pathways
Given its potential interaction with gaba receptors , it may influence neurotransmission pathways.
Result of Action
It is suggested that the compound may have potential anticancer properties and could be used in the synthesis of anti-hepatitis b virus compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO5/c1-29-19-10-13(11-20(30-2)22(19)31-3)23(28)26-18-9-8-14(24)12-16(18)21(27)15-6-4-5-7-17(15)25/h4-12H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXQUYGIPXBWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)
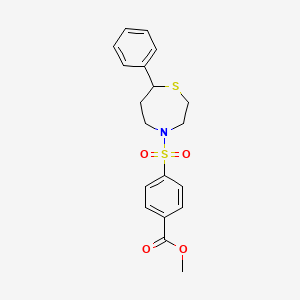
![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

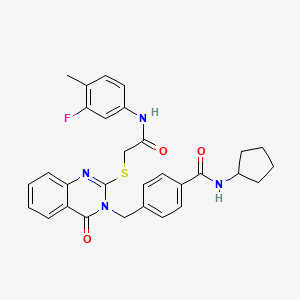
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)
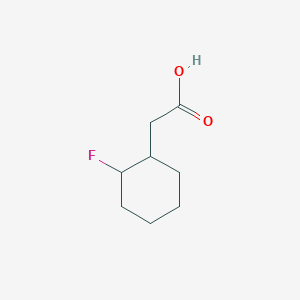
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)
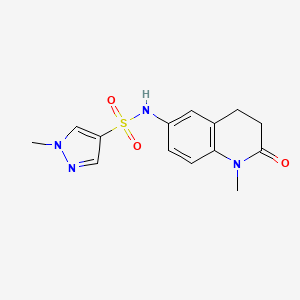
![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)
